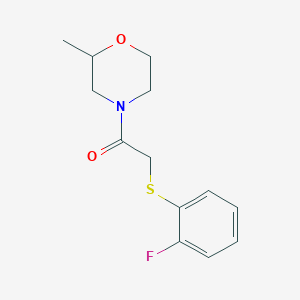
1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone, also known as MMSE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MMSE is a sulfanyl-containing α-ketone derivative that has been shown to exhibit promising biological activities, making it a subject of interest for researchers looking to develop new drugs or probe biological systems.
Mécanisme D'action
The exact mechanism of action of 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone is not fully understood, but it is believed to act by binding to the active site of the target enzyme, thereby inhibiting its activity. 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone has been shown to exhibit competitive inhibition against acetylcholinesterase and non-competitive inhibition against butyrylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of enzymes involved in the regulation of neurotransmitters, as well as anti-inflammatory and antioxidant properties. These effects make 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone a promising candidate for the development of new drugs for the treatment of neurological disorders and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone in lab experiments is its potent inhibitory activity against various enzymes, which makes it a useful tool for studying enzyme kinetics and structure-activity relationships. However, one limitation of using 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone is its toxicity, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone. One area of interest is the development of 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone as a tool for studying enzyme kinetics and structure-activity relationships. Additionally, further research is needed to better understand the mechanism of action of 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone and its potential applications in other areas of biochemistry and pharmacology.
Méthodes De Synthèse
The synthesis of 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone can be achieved through a multistep reaction sequence, starting from commercially available starting materials. The first step involves the preparation of 2-methylmorpholine-4-carbaldehyde, which is then reacted with 4-methylphenylmagnesium bromide to yield the corresponding alcohol. The alcohol is then oxidized to the corresponding ketone, which is further reacted with sodium sulfide to give the desired 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone product.
Applications De Recherche Scientifique
1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have shown that 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone exhibits potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters in the brain, and their inhibition has been shown to have therapeutic potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(2-methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-11-3-5-13(6-4-11)18-10-14(16)15-7-8-17-12(2)9-15/h3-6,12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUGPURWSHDMOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CSC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7516882.png)
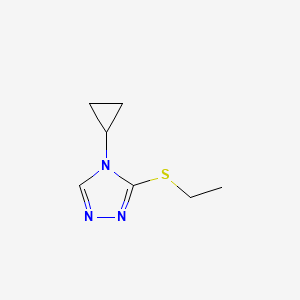


![1-[(3-Methylphenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7516908.png)
![N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B7516921.png)
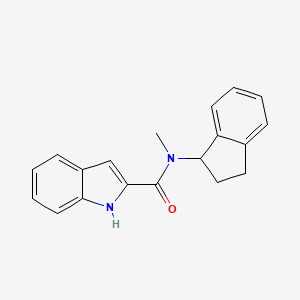
![1-[(3-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516936.png)
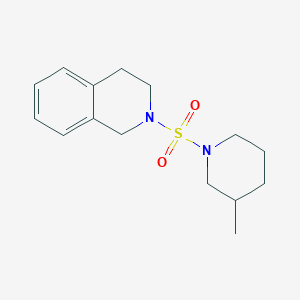
![N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-1-methyl-4-sulfamoylpyrrole-2-carboxamide](/img/structure/B7516949.png)
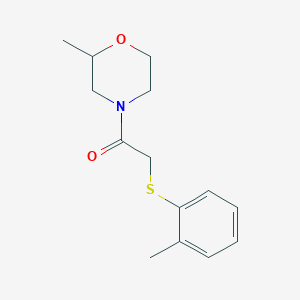
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7516958.png)
